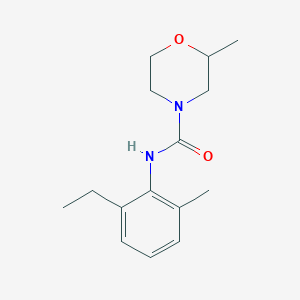
(4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone, also known as EF-24, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. EF-24 belongs to the class of compounds known as curcumin analogs, which are synthetic derivatives of curcumin, a natural compound found in turmeric.
Wirkmechanismus
The mechanism of action of (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone involves its ability to inhibit the activity of NF-κB, which is a key regulator of inflammation and cancer. (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone binds to the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes. This results in decreased expression of pro-inflammatory cytokines and increased apoptosis in cancer cells.
Biochemical and Physiological Effects
(4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone has been shown to have a number of biochemical and physiological effects in various cell types. In addition to its ability to inhibit NF-κB activity, (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone has been shown to induce the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), which plays a key role in protecting cells from oxidative stress. (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene regulation.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for use in experiments. (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone also has a well-defined mechanism of action, which makes it a useful tool for studying the role of NF-κB in various biological processes. However, there are also some limitations to the use of (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone in laboratory experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone has been shown to have poor solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone. One area of research could focus on the development of more effective synthesis methods to improve the yield and purity of the compound. Another area of research could focus on the development of novel formulations of (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone that improve its solubility and bioavailability. Additionally, further studies are needed to fully establish the safety and efficacy of (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone in vivo, and to determine its potential therapeutic applications in various disease states.
Synthesemethoden
(4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone can be synthesized through a multi-step process involving the reaction of 4-chloro-2-fluorophenol with 2-ethylmorpholine, followed by a series of chemical transformations that result in the formation of the final product. The synthesis of (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the ability of (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone has been shown to inhibit the activity of NF-κB in various cancer cell lines, leading to decreased cell proliferation and increased apoptosis.
Eigenschaften
IUPAC Name |
(4-chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO2/c1-2-10-8-16(5-6-18-10)13(17)11-4-3-9(14)7-12(11)15/h3-4,7,10H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPULLGCPDDWNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)C2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511862.png)
![2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7511876.png)
![(5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7511885.png)

![methyl N-methyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7511894.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511896.png)






![1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione](/img/structure/B7511937.png)
![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B7511947.png)